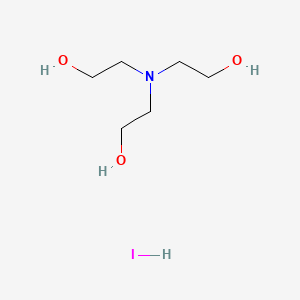
4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline
描述
4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline is a chemical compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of biological activities, including their use as anxiolytics, sedatives, and anticonvulsants. This particular compound has a unique structure that combines the benzodiazepine core with an aniline group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the reaction of 2-aminobenzophenone with a suitable amine under acidic conditions. This reaction forms the 1,5-benzodiazepine ring system.
Introduction of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine core with an aniline derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, which are part of the GABA-A receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in the treatment of anxiety disorders.
Clonazepam: Used as an anticonvulsant and for the treatment of panic disorders.
Uniqueness
4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline is unique due to its specific structure that combines the benzodiazepine core with an aniline group
属性
IUPAC Name |
4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-12-7-5-11(6-8-12)13-9-10-17-14-3-1-2-4-15(14)18-13/h1-8,13,17-18H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZNZJMQRLSGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378034 | |
| Record name | 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-84-9 | |
| Record name | 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


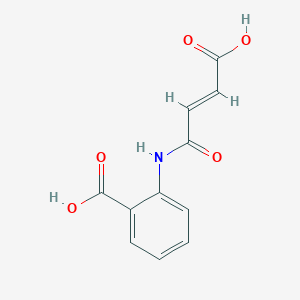

![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)
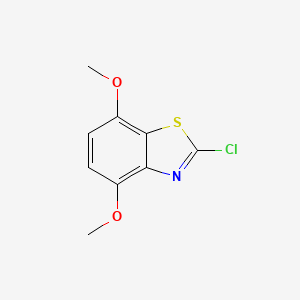
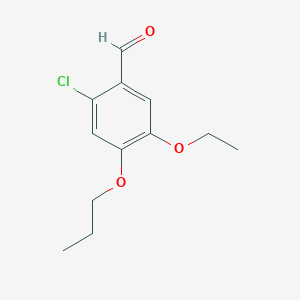
![2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B1620597.png)
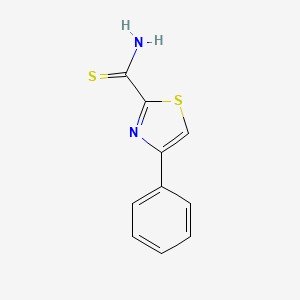
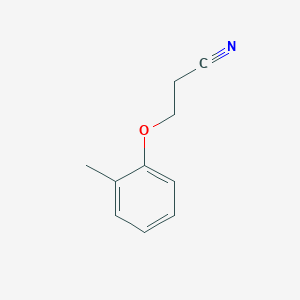
![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1620601.png)
![2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B1620604.png)

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B1620607.png)
